Enbucrilate

Description

This compound is under investigation in clinical trial NCT02468206 (Secondary Prophylaxis of Gastric Variceal Bleed).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

Butyl cyanoacrylate is a chemical compound of cyanide. It is the main component of medical cyanoacrylate glues, which are used as adhesives for lacerations of the skin, and in the treatment of bleeding from vascular structures. (L595)

A tissue adhesive that is applied as a monomer to moist tissue and polymerizes to form a bond. It is slowly biodegradable and used in all kinds of surgery, including dental.

Structure

3D Structure

Properties

IUPAC Name |

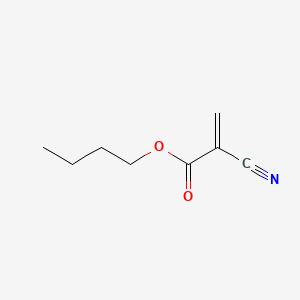

butyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJFUHOGVZWXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent) | |

| Record name | Poly(butyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064417 | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6606-65-1, 25154-80-7 | |

| Record name | Butyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enbucrilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enbucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENBUCRILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enbucrilate's Mechanism of Action in Tissue Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbucrilate, a n-butyl cyanoacrylate (NBCA), is a synthetic, monomer-based tissue adhesive that has garnered significant attention and application in the medical field for wound closure and hemostasis.[1][2] Its efficacy is rooted in a rapid, exothermic anionic polymerization reaction that occurs upon contact with tissue surfaces. This guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Anionic Polymerization

The adhesive properties of this compound are not mediated by complex biological signaling pathways but rather by a direct chemical reaction: anionic polymerization.[3][4] The this compound monomer, n-butyl cyanoacrylate, is characterized by an electron-poor double bond due to the presence of two electron-withdrawing groups: a nitrile (-C≡N) and an alkoxycarbonyl (-COOR).[5] This molecular structure makes it highly susceptible to nucleophilic attack.

The polymerization process is initiated by weak bases, such as water or primary amines from amino acids present in tissue proteins and fluids.[1][2] The initiator donates an electron pair to the this compound monomer, forming a carbanion. This newly formed carbanion then acts as a nucleophile, attacking another monomer, and propagating the polymer chain. This chain reaction continues rapidly, forming a strong, solid polymer that mechanically binds the tissue surfaces together. The reaction is exothermic, and the heat generated contributes to the curing process.[6]

Quantitative Data

The performance of this compound as a tissue adhesive is characterized by several key quantitative parameters. The following tables summarize these properties based on available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁NO₂ | [2] |

| Molar Mass | 153.181 g/mol | [2] |

| Density | 0.986 g/cm³ at 20°C | [2] |

| Boiling Point | 69–72 °C at 1.6 mmHg | [2] |

| Refractive Index | n20D 1.4424 | [7] |

| Viscosity | Varies by formulation |

Table 2: Performance Characteristics of this compound-based Tissue Adhesives

| Parameter | Value | Substrate/Condition | Reference |

| Setting Time | ~30 to 45 seconds | In vivo | [2] |

| Tensile Strength | 8.00 ± 1.36 MPa | Porcine Bone-Composite | [8] |

| Tensile Strength | 5.22 ± 1.96 MPa | Porcine Bone-Composite | [8] |

| Shear Bond Strength | 1.95 ± 0.49 MPa | Porcine Bone-Bone | [8] |

| Shear Bond Strength | Significantly greater than octyl-cyanoacrylate | Bone | [9] |

Note: Bond strength values can vary significantly based on the substrate, testing methodology, and specific formulation of the adhesive.

Experimental Protocols

The evaluation of this compound's performance and safety involves standardized experimental protocols. Below are detailed methodologies for key experiments.

Bond Strength Testing (Lap-Shear by Tension Loading)

This protocol is based on the principles outlined in ASTM F2255.[10][11][12][13]

Objective: To determine the adhesive strength of this compound between two substrates.

Materials:

-

This compound tissue adhesive

-

Substrate material (e.g., porcine skin, synthetic tissue analog)

-

Tensile testing machine (e.g., Instron)

-

Specimen preparation molds

-

Applicator for the adhesive

Methodology:

-

Substrate Preparation: Cut the substrate into uniform strips (e.g., 25 mm x 100 mm). Clean the surfaces to be bonded to remove any contaminants.

-

Specimen Assembly: Overlap two substrate strips by a defined area (e.g., 25 mm x 10 mm). Apply a controlled volume of this compound to the overlap region.

-

Curing: Apply consistent pressure to the bonded area for a specified duration to allow the adhesive to cure. The curing time should be based on the manufacturer's instructions or predetermined experimental conditions.

-

Testing: Mount the bonded specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate of crosshead displacement until the bond fails.

-

Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bonded area (in MPa or N/mm²).

In Vitro Cytotoxicity Testing

This protocol is based on the principles of ISO 10993-5.[14][15][16]

Objective: To assess the potential of this compound or its leachable components to cause cell damage.

Materials:

-

This compound tissue adhesive

-

L929 mouse fibroblast cell line (or other appropriate cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile multi-well culture plates

-

Incubator (37°C, 5% CO₂)

-

Microscope

-

Cell viability assay reagents (e.g., MTT, XTT)

Methodology:

-

Material Extraction (Indirect Contact): a. Polymerize a sample of this compound under sterile conditions. b. Incubate the polymerized material in cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract. c. Prepare serial dilutions of the extract.

-

Cell Seeding: Seed L929 fibroblasts into multi-well plates at a predetermined density and allow them to attach overnight.

-

Exposure: Replace the culture medium with the prepared material extracts of varying concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

-

Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).

-

Assessment: a. Qualitative: Observe the cell morphology under a microscope for signs of cytotoxicity (e.g., cell rounding, detachment, lysis). b. Quantitative: Perform a cell viability assay (e.g., MTT) to quantify the metabolic activity of the cells, which correlates with cell viability.

-

Data Analysis: Compare the viability of cells exposed to the this compound extracts with the controls.

In Vivo Biocompatibility Testing

This protocol is based on general principles for in vivo assessment of tissue adhesives in animal models, such as rats.[17][18]

Objective: To evaluate the local tissue response to implanted this compound over time.

Materials:

-

This compound tissue adhesive

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Surgical instruments

-

Anesthesia

-

Histology processing reagents and equipment

Methodology:

-

Animal Model and Anesthesia: Anesthetize the rats according to an approved animal care and use protocol.

-

Surgical Procedure: a. Create a subcutaneous pocket or a skin incision on the dorsum of the rat. b. For implantation studies, a small, polymerized sample of this compound can be placed in the subcutaneous pocket. c. For incision closure studies, the skin incision is closed with a thin layer of this compound. d. A control group with a sutured incision or an empty subcutaneous pocket should be included.

-

Post-operative Care: Monitor the animals for any adverse reactions.

-

Euthanasia and Tissue Collection: At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals and excise the tissue surrounding the implant or incision site.

-

Histological Analysis: a. Fix the tissue samples in formalin, process, and embed in paraffin. b. Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. c. A pathologist will then evaluate the tissue sections for signs of inflammation, fibrosis, necrosis, and overall tissue integration.

Conclusion

This compound's mechanism of action in tissue adhesion is a well-defined process of anionic polymerization, offering rapid and strong wound closure. Its performance and biocompatibility are influenced by its chemical structure, particularly the n-butyl ester side chain, which confers lower histotoxicity compared to shorter-chain cyanoacrylates. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research, development, and quality control of this compound-based medical devices. A thorough understanding of these principles is essential for optimizing existing applications and innovating new therapeutic solutions.

References

- 1. perfectseal.com [perfectseal.com]

- 2. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Optimization of tissue adhesive curing time for surgical wound closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. perfectseal.com [perfectseal.com]

- 8. Comparison of the bond strength of selected adhesive dental systems to cortical bone under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel bone adhesives: a comparison of bond strengths in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.astm.org [store.astm.org]

- 11. img.antpedia.com [img.antpedia.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. namsa.com [namsa.com]

- 16. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocompatibility of orthodontic adhesives in rat subcutaneous tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Enbucrilate polymerization process explained

An In-depth Technical Guide on the Polymerization Process of Enbucrilate

Introduction

This compound, chemically known as n-butyl cyanoacrylate (n-BCA), is a monomer belonging to the cyanoacrylate class of esters.[1][2] Upon contact with moisture or other nucleophilic substances, it undergoes rapid polymerization to form a strong, solid polymer, poly(n-butyl cyanoacrylate) (PBCA). This property makes it an invaluable asset in the medical and pharmaceutical fields.[3][4] Medically, it is widely employed as a tissue adhesive for wound closure and in the embolization of arteriovenous malformations.[1][5][6] In drug development, PBCA is a key material for constructing nanoparticles for controlled drug delivery systems due to its biodegradability.[1][3]

This guide provides a detailed examination of the core polymerization mechanisms of this compound, outlines key experimental protocols, and presents quantitative data on the factors influencing the polymerization process.

Core Polymerization Mechanisms

The polymerization of this compound is characterized by its rapidity, which is driven by the unique electronic structure of the monomer. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the carbonyl (-COOR)—makes the double bond highly electron-deficient and thus extremely susceptible to nucleophilic attack.[7]

Anionic Polymerization

The predominant mechanism for this compound polymerization is anionic chain-growth polymerization.[7][8] This process can be initiated by even very weak bases, which is why moisture from the air or living tissue is sufficient to trigger the reaction.[8][9]

-

Initiation : The process begins when a nucleophile (initiator, I⁻), such as a hydroxyl ion (OH⁻) from water, an amine, or a carbanion, attacks the β-carbon of the this compound monomer.[7][8] This attack breaks the carbon-carbon double bond and forms a new carbanion at the α-carbon, which is stabilized by resonance through the nitrile and carbonyl groups.[8]

-

Propagation : The newly formed carbanion is a potent nucleophile and rapidly attacks the β-carbon of another monomer molecule. This process repeats, adding monomer units to the growing polymer chain.[8]

-

Termination : The chain growth can be terminated in the presence of acidic compounds or other chain transfer agents, which neutralize the propagating carbanionic center.[7] In the context of nanoparticle synthesis, controlling termination is crucial for achieving desired polymer chain lengths.[10]

Free Radical Polymerization

While less common for cyanoacrylates, free-radical polymerization can also occur, typically initiated by thermal initiators (like peroxides or azo compounds) or photoinitiators.[11][] This process involves the generation of free radicals that react with the monomer to initiate a chain reaction.[11] However, due to the high reactivity of this compound towards anionic polymerization, this method is less prevalent and requires stringent conditions to avoid the dominant anionic pathway.

Key Factors Influencing Polymerization

The rate and outcome of this compound polymerization are highly sensitive to various factors.[13] Understanding these variables is critical for controlling the reaction, whether for synthesizing nanoparticles or for clinical applications.

-

Initiators : The type and concentration of the initiator are crucial. Weak bases like water and amines are effective initiators.[7] In controlled synthesis, initiators such as sodium methoxide can be used, where concentration directly impacts the final molecular weight of the polymer.[7]

-

Temperature : Higher temperatures generally accelerate the polymerization rate.[6][8] However, the relationship can be complex depending on the specific reaction system.[7]

-

pH : The pH of the reaction medium significantly affects anionic polymerization. Basic conditions (higher pH) increase the concentration of hydroxyl ions, leading to a faster polymerization rate. Conversely, acidic conditions (lower pH) can slow or inhibit the reaction by neutralizing the anionic species.[6][7]

-

Biological Catalysts : In medical applications, biological fluids dramatically influence polymerization. Blood and tissue fluids contain anions and proteins that initiate polymerization.[1] Blood products have been shown to increase the polymerization rate in the order of plasma < platelets < red blood cells (RBCs) < lysed RBCs.[6]

Data Presentation

The following tables summarize quantitative data on factors affecting this compound polymerization.

Table 1: Influence of Initiator Concentration on Poly(n-butyl cyanoacrylate) Molecular Weight

| Initiator (NaOMe) Concentration (mol/L) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|

| 0.005 | 12,500 | 1.8 |

| 0.010 | 8,200 | 1.6 |

| 0.020 | 4,500 | 1.5 |

| 0.050 | 2,100 | 1.4 |

Data compiled from literature simulating typical laboratory synthesis conditions in THF.[7]

Table 2: Effect of Temperature on Polymerization Time

| Temperature (°C) | Polymerization Time (seconds) |

|---|---|

| 20 | 120 |

| 25 | 75 |

| 30 | 45 |

| 37 | 20 |

Data adapted for a 1:1 mixture of n-butyl cyanoacrylate (n-BCA) and iodized oil, relevant for medical embolization procedures.[6]

Table 3: Effect of n-BCA Concentration in Ethiodized Oil on Polymerization in a Lymphatic System Model

| n-BCA Concentration (%) | Mean Polymerization Time (seconds) | Mean Distance Traveled (mm) |

|---|---|---|

| 33 | 14 ± 3 | 13 ± 10 |

| 20 | 88 ± 93 | 31 ± 44 |

| 14 | 331 ± 292 | 85 ± 89 |

| 11 | 932 ± 540 | 108 ± 35 |

Data from an in vivo rabbit model for lymphatic embolization.[14]

Experimental Protocols

Detailed methodologies are essential for reproducible research and development. Below are protocols for bulk polymerization and nanoparticle synthesis.

Protocol for Anionic Polymerization in Solution

This protocol describes a controlled method for synthesizing poly(n-butyl cyanoacrylate).

Materials:

-

n-Butyl cyanoacrylate (n-BCA) monomer

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA) (stabilizer)

-

Sodium methoxide (NaOMe) in aqueous solution (initiator)

-

0.1 M Hydrochloric acid (HCl)

-

Dry ice

-

Magnetic stirrer and stir bar

-

Lyophilizer

Procedure:

-

Prepare a stabilizing solution of TFA in 5 mL of anhydrous THF in a scintillation vial.

-

Add the desired amount of n-BCA monomer to the TFA/THF solution.

-

Under continuous magnetic stirring, add a specific volume of the aqueous NaOMe solution to initiate polymerization.

-

Allow the reaction to proceed at room temperature for a set time (e.g., 3 hours).

-

To quench the polymerization, precipitate the polymer by adding the reaction mixture to 0.1 M HCl.

-

Freeze the precipitate using dry ice.

-

Lyophilize the frozen sample to obtain the dry PBCA polymer.[7]

Protocol for Nanoparticle Synthesis via Emulsion Polymerization

This protocol is used for creating PBCA nanoparticles for applications like drug delivery.

Materials:

-

n-Butyl cyanoacrylate (n-BCA) monomer

-

Dodecylbenzenesulfonic acid (DBSA) (surfactant and stabilizer)

-

Sodium hydroxide (NaOH) solution (optional, for pH adjustment)

-

Magnetic stirrer

Procedure:

-

Prepare an aqueous solution of DBSA at the desired concentration. The DBSA acts as a surfactant and its acidic nature slows the anionic polymerization at the droplet interface.[10]

-

Add the n-BCA monomer to the DBSA solution while stirring vigorously. The ratio of DBSA to monomer is a critical parameter for controlling polymerization and final particle size.

-

Continue stirring for a set period to allow for nanoparticle formation.

-

(Optional) To obtain longer polymer chains and more stable particles, a small amount of NaOH solution can be added after an initial polymerization period to decrease the acidity and accelerate polymerization.[10]

-

Purify the resulting nanoparticles via centrifugation or dialysis.[7]

Characterization and Degradation

The resulting poly(this compound) is characterized using various analytical techniques to determine its molecular weight, structure, and purity. Standard methods include:

-

Size Exclusion Chromatography (SEC/GPC) : To determine molecular weight and polydispersity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation and confirmation.[15]

-

Mass Spectrometry (e.g., MALDI-TOF) : For detailed analysis of polymer chains and end-groups.[15]

The degradation of PBCA is a crucial aspect of its biomedical applications. The polymer is slowly biodegradable.[5] In vivo, degradation is catalyzed by enzymes like esterases, which hydrolyze the ester side chain, leading to the release of butanol and subsequent erosion or depolymerization of the polymer backbone.[16]

Conclusion

The polymerization of this compound is a rapid and versatile process, dominated by an anionic mechanism that is highly sensitive to initiators, temperature, and pH. This reactivity is harnessed for critical applications in medicine and drug delivery. For researchers and developers, a thorough understanding of the polymerization kinetics and the factors that control them is paramount for designing materials with specific, reproducible, and effective properties. The protocols and data presented in this guide offer a foundational framework for the controlled synthesis and application of this important biomaterial.

References

- 1. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. Butyl cyanoacrylate | C8H11NO2 | CID 23087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. A systematic characterization of the factors influencing polymerization and dynamic behavior of n-butyl cyanoacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Liquid Stitches this compound Topical Tissue Adhesive N-Butyl Cyanoacrylate Medical Super Surgical Skin Wound Glue for Cuts - Tissue Adhesive and Medical Glue [chinahopson.en.made-in-china.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 13. askanacademic.com [askanacademic.com]

- 14. Polymerization Properties of n-Butyl Cyanoacrylate Mixed with Ethiodized Oil in the Lymphatic System: In Vivo Investigation in a Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. In vitro degradation of insulin-loaded poly (n-butylcyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility of n-Butyl Cyanoacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of n-butyl cyanoacrylate (NBCA), a widely used tissue adhesive in various medical applications. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development.

Executive Summary

N-butyl cyanoacrylate is a rapidly polymerizing adhesive that has found utility in wound closure, vascular embolization, and drug delivery systems.[1][2] Its biocompatibility is a critical factor for its safe and effective clinical use. This guide synthesizes the existing scientific literature to present a detailed analysis of its interaction with biological systems. In general, NBCA is considered biologically tolerable, though a sustained foreign body reaction and fibrosis are potential concerns.[3][4] The degradation of NBCA, which releases byproducts such as formaldehyde and cyanoacetate, is a key consideration in its toxicological profile.[5][6]

Quantitative Biocompatibility Data

The following tables summarize quantitative data from various biocompatibility studies on n-butyl cyanoacrylate.

In Vitro Cytotoxicity Data

Table 1: Summary of In Vitro Cytotoxicity Studies on n-Butyl Cyanoacrylate

| Cell Line | Assay | Time Point | Concentration/Condition | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 24 hours | Dot application | 37.0 ± 3.9% Cytotoxicity | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 72 hours | Dot application | 46.4 ± 1.6% Cytotoxicity | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 24 hours | Line application | 29.3 ± 2.7% Cytotoxicity | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Assay | 72 hours | Line application | 45.1 ± 7.1% Cytotoxicity | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 24 hours | Dot application | 53.4 ± 7.7% Viability | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 72 hours | Dot application | 35.7 ± 1.9% Viability | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 24 hours | Line application | 72.0 ± 5.7% Viability | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 72 hours | Line application | 37.8 ± 3.7% Viability | [7] |

| Fibroblasts | Alamar Blue Assay | 24 hours | Unpolymerized | <10% Viability | [8] |

| Mesothelial Cells | Alamar Blue Assay | 24 hours | Unpolymerized | <10% Viability | [8] |

In Vivo Biocompatibility Data

Table 2: Summary of In Vivo Inflammatory Response to n-Butyl Cyanoacrylate in Rats (Cervical Deep Tissue Implantation)

| Time Point | Lymphoplasma Cells (cells/HPF) | Neutrophils (cells/HPF) | Multinuclear Giant Cells (cells/HPF) | Fibrosis Grade (CTC v4.0) | Reference |

| 30 Days | 100 (range: 70-100) | 2 (range: 2-30) | 22 (range: 16-34) | Grade 1 | [3][9] |

| 90 Days | Not Reported | Not Reported | Not Reported | Grade 1 | [3][9] |

| 180 Days | Not Reported | Not Reported | Not Reported | Grade 1 | [3][9] |

| 360 Days | 30 (range: 30-50) | 0 (range: 0-2) | 16 (range: 12-22) | Grade 1 | [3][9] |

HPF: High-Power Field; CTC: Common Toxicity Criteria

Table 3: Comparative In Vivo Inflammatory Response in a Rat Skin Incision Model (Day 3)

| Material | Polymorphonuclear Infiltrate | Reference |

| n-Butyl Cyanoacrylate | 9% of cases with severe infiltrate | |

| Braided Black Silk | 37% of cases with severe infiltrate | |

| Polyglactin 910 | 54% of cases with severe infiltrate |

Experimental Protocols

The following are detailed methodologies for key biocompatibility experiments based on ISO 10993 standards and published literature.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol describes the elution method for assessing the cytotoxicity of NBCA extracts.

-

Sample Preparation:

-

Polymerize a defined amount of n-butyl cyanoacrylate under aseptic conditions.

-

Extract the polymerized NBCA in a cell culture medium (e.g., MEM) at a ratio of 0.2 g of material per mL of medium.

-

Incubate the extraction vehicle with the NBCA for 24 hours at 37°C.

-

Prepare serial dilutions of the extract.

-

-

Cell Culture:

-

Culture a suitable cell line, such as L929 mouse fibroblasts or human umbilical vein endothelial cells (HUVECs), to a sub-confluent monolayer.

-

-

Exposure:

-

Replace the culture medium with the NBCA extracts of varying concentrations.

-

Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assessment:

-

Qualitative: Observe the cells under a microscope for changes in morphology, such as cell lysis, rounding, or detachment.

-

Quantitative: Perform a cell viability assay, such as the MTT or XTT assay, to quantify the metabolic activity of the cells, or an LDH assay to measure membrane damage.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability or cytotoxicity relative to a negative control (culture medium without NBCA extract).

-

A material is generally considered non-cytotoxic if cell viability is greater than 70%.[8]

-

Hemocompatibility Testing (ISO 10993-4)

This protocol outlines key assays for evaluating the interaction of NBCA with blood.[10][11]

-

Hemolysis Assay (Direct and Indirect Methods):

-

Direct Contact: Incubate polymerized NBCA directly with a diluted suspension of red blood cells (RBCs) in phosphate-buffered saline (PBS).

-

Indirect Contact (Extract Method): Prepare an extract of NBCA in PBS. Incubate the extract with a diluted RBC suspension.

-

Controls: Use a positive control (e.g., distilled water) and a negative control (e.g., PBS).

-

Incubation: Incubate all samples for a specified time (e.g., 4 hours) at 37°C with gentle agitation.

-

Analysis: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[12]

-

-

Platelet Activation Assay:

-

Incubate polymerized NBCA with platelet-rich plasma (PRP).

-

Analysis:

-

Flow Cytometry: Use fluorescently labeled antibodies to detect platelet activation markers, such as P-selectin (CD62P) or the activated form of the GPIIb/IIIa receptor.[12]

-

ELISA: Measure the concentration of platelet-released factors, such as platelet factor 4 (PF4) or β-thromboglobulin, in the plasma.[12]

-

-

Subcutaneous Implantation (ISO 10993-6)

This protocol describes an in vivo study to assess the local tissue response to implanted NBCA.[13][14]

-

Animal Model:

-

Select a suitable animal model, such as Sprague-Dawley rats or New Zealand white rabbits.[3]

-

-

Implantation Procedure:

-

Under general anesthesia and aseptic conditions, make a small incision in the dorsal skin of the animal.

-

Create a subcutaneous pocket and implant a defined amount of polymerized n-butyl cyanoacrylate.

-

Implant a negative control material (e.g., high-density polyethylene) in a separate pocket.

-

Close the incision with sutures or wound clips.

-

-

Observation Periods:

-

House the animals for predetermined periods, such as 1, 4, and 12 weeks, to assess both acute and chronic tissue responses.[13]

-

-

Histopathological Evaluation:

-

At the end of each observation period, euthanize the animals and excise the implant and surrounding tissue.

-

Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).

-

A qualified pathologist should evaluate the tissue sections for signs of inflammation (cell types and numbers), fibrosis (capsule thickness), necrosis, and foreign body reaction.[3][14]

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to the biocompatibility of n-butyl cyanoacrylate.

Signaling and Degradation Pathways

Caption: Degradation of n-butyl cyanoacrylate and subsequent inflammatory signaling.

Experimental Workflows

Caption: Workflow for in vitro cytotoxicity testing of n-butyl cyanoacrylate.

Caption: Workflow for hemocompatibility testing of n-butyl cyanoacrylate.

References

- 1. In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method | The Heart Surgery Forum [journal.hsforum.com]

- 2. A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocompatibility analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. measurlabs.com [measurlabs.com]

- 11. Biocompatibility Testing [vem-medical.com]

- 12. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]

- 14. implantation testing | International and Accredited Lab [nikoopharmed.com]

Enbucrilate Synthesis: A Technical Guide for Researchers

An In-depth Examination of Core Synthesis Methods, Precursors, and Experimental Protocols for Drug Development Professionals

Enbucrilate, a n-butyl cyanoacrylate monomer, is a prominent tissue adhesive in medical and pharmaceutical applications, valued for its rapid polymerization and biocompatibility.[1][2] Its synthesis is a critical process for ensuring the purity and performance of the final product. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, detailing the precursors, reaction mechanisms, and experimental protocols for both conventional and modern synthetic approaches.

Core Synthesis Pathway: Knoevenagel Condensation

The most established and widely utilized method for synthesizing this compound is the Knoevenagel condensation.[2][3] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a carbon-carbon double bond.[3] In the context of this compound synthesis, the key precursors are n-butyl cyanoacetate and formaldehyde (or its polymer, paraformaldehyde).[1][2] The reaction is typically catalyzed by a weak base, such as piperidine.[3][4]

The synthesis is a two-stage process:

-

Condensation and Polymerization: The initial reaction between n-butyl cyanoacetate and formaldehyde in the presence of a basic catalyst leads to the formation of a poly(n-butyl cyanoacrylate) oligomer.[1][2] Water is a byproduct of this condensation and is typically removed to drive the reaction forward, often through azeotropic distillation with a solvent like toluene.[1][5]

-

Depolymerization (Pyrolysis): The resulting oligomer is then thermally depolymerized under vacuum.[1][2] This process, also known as pyrolysis, cracks the polymer back into its monomeric units, yielding volatile n-butyl cyanoacrylate which is then distilled and collected.[1][2] Polymerization inhibitors, such as phosphorus pentoxide and hydroquinone, are often added during this stage to prevent the freshly synthesized monomer from repolymerizing.[1][2]

Experimental Protocols

Below are detailed methodologies for key this compound synthesis experiments.

Protocol 1: Conventional Synthesis using Oil Bath Heating

This protocol outlines the traditional approach to this compound synthesis, employing an oil bath for heating.

Materials:

-

n-Butyl cyanoacetate

-

Paraformaldehyde

-

Piperidine hydrochloride (catalyst)[1]

-

Toluene (solvent for azeotropic water removal)[1]

-

Phosphorus pentoxide (polymerization inhibitor)[1]

-

Hydroquinone (polymerization inhibitor)[1]

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation apparatus (e.g., Dean-Stark trap)

-

Heating mantle or oil bath

-

Vacuum source

Procedure:

-

Condensation:

-

Combine n-butyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in the three-neck round-bottom flask.[1]

-

Heat the mixture to approximately 130°C with stirring to initiate the condensation reaction and begin azeotropic distillation of water and toluene.[1]

-

Continue heating until the distillation of water ceases, indicating the completion of the condensation phase.[1]

-

Remove the remaining toluene and water under reduced pressure.[1]

-

-

Pyrolysis (Depolymerization):

-

Purification:

-

The collected monomer can be further purified by fractional distillation under vacuum to achieve the high purity required for medical applications.[1]

-

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation as a more rapid heating source, significantly reducing reaction times.[1][6]

Materials:

-

Same as Protocol 1.

Equipment:

-

Microwave synthesis reactor equipped with a stirrer and distillation apparatus

-

Vacuum source

Procedure:

-

Combined Condensation and Pyrolysis:

-

Combine n-butyl cyanoacetate, paraformaldehyde, and piperidine hydrochloride in the microwave reactor vessel.[7]

-

Initiate microwave heating and stirring. The condensation reaction and subsequent formation of the oligomer occur rapidly.

-

Add polymerization inhibitors (phosphorus pentoxide and hydroquinone) to the oligomer.[1]

-

Continue microwave heating under vacuum to effect pyrolysis.[1]

-

Collect the distilled n-butyl cyanoacrylate monomer.[1]

-

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies of conventional and microwave-assisted this compound synthesis, highlighting the efficiencies gained with microwave technology.[1][7]

| Parameter | Conventional (Oil Bath) | Microwave-Assisted |

| Condensation Time | ~75 minutes | Significantly Reduced |

| Pyrolysis Time | ~66 minutes | ~34 minutes |

| Overall Reaction Time | Reduced by a factor of 3-5 | Significantly Faster |

| Yield | ~81% (from PBCA) | ~72% (from PBCA) |

Note: Yields are reported for the pyrolysis step from poly(n-butyl cyanoacrylate) (PBCA) as described in the cited literature.

Process Visualization

To further elucidate the synthesis process, the following diagrams illustrate the core reaction mechanism and the general experimental workflow.

References

- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. afinitica.com [afinitica.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. n-Butyl cyanoacrylate synthesis. A new quality step using microwaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Enbucrilate Adhesive: A Technical Guide to Shelf Life and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, the n-butyl ester of 2-cyano-2-propenoic acid, is a rapidly polymerizing adhesive widely utilized in medical and veterinary applications for tissue adhesion and hemostasis.[1] Its efficacy is intrinsically linked to its chemical stability and predictable degradation profile. This technical guide provides an in-depth analysis of the factors governing the shelf life and stability of this compound adhesive, offering detailed experimental protocols for its evaluation and a summary of relevant stability data. Understanding these parameters is critical for ensuring the safety, performance, and regulatory compliance of medical devices incorporating this adhesive.

Factors Influencing the Shelf Life and Stability of this compound

The stability of this compound adhesive is primarily dictated by its propensity for anionic polymerization, which can be initiated by weak bases such as moisture.[1] Consequently, its shelf life is dependent on storage conditions and the presence of stabilizers.

Key Factors:

-

Temperature: Elevated temperatures accelerate the degradation of this compound, leading to a reduction in viscosity and bond strength.[2][3] Storage at low temperatures is crucial for long-term stability.

-

Moisture: Exposure to moisture, even atmospheric humidity, can initiate premature polymerization, causing the adhesive to thicken and eventually solidify within its container.[1]

-

Light: While not as critical as temperature and moisture, exposure to UV light can contribute to the degradation of cyanoacrylate adhesives.

-

Polymerization Inhibitors: To counteract premature polymerization, this compound formulations contain inhibitors. These are typically radical scavengers that prevent the initiation of polymerization. Common inhibitors include 4-methoxyphenol (MEHQ) and hydroquinone.[4][5] The effectiveness of phenolic inhibitors like MEHQ is often dependent on the presence of oxygen.[4][5]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound and other cyanoacrylate adhesives under various conditions.

Table 1: Recommended Storage Conditions and Shelf Life of this compound Adhesive

| Storage Temperature | Condition | Duration | Reference |

| -80°C | In solvent | 6 months | [4] |

| -20°C | In solvent | 1 month | [4] |

| -20°C | Pure form | Up to 3 years | [4] |

| 0 - 4°C | Short-term | Days to weeks | |

| Room Temperature | Unopened | 8 - 12 months |

Table 2: Viscosity Changes of a Cyanoacrylate Adhesive Composition During Accelerated Aging at 80°C

| Aging Time (Days) | Average Viscosity (centipoise) |

| 0 | 4.29 |

| 3 | 5.72 |

| 6 | 10.6 |

| 9 | 25.5 |

| 12 | 53.1 |

| Data from a study on a 2-octyl cyanoacrylate composition, demonstrating the typical trend of viscosity increase during accelerated aging. |

Table 3: Cumulative Formaldehyde Release from n-Butyl Cyanoacrylate (Glubran®) in vitro

| Time (Days) | Cumulative Formaldehyde Released (µM) (Approximate) |

| 0 | 0 |

| 3 | 20 |

| 7 | 40 |

| 14 | 75 |

| 21 | 110 |

| 28 | 140 |

| 38 | 180 |

| Data extrapolated from graphical representations in the cited literature. |

Table 4: In Vivo Inflammatory Response to Subcutaneous Implantation of n-Butyl-2-Cyanoacrylate in Rats

| Time After Implantation | Lymphoplasma Cells (per HPF) | Neutrophils (per HPF) | Multinuclear Giant Cells (per HPF) |

| 30 days | 100 (range, 70–100) | 2 (range, 2–30) | 22 (range, 16–34) |

| 360 days | 30 (range, 30–50) | 0 (range, 0–2) | 16 (range, 12–22) |

| HPF: High-Power Field |

Table 5: Shear Bond Strength of a Cyanoacrylate Adhesive

| Time After Bonding | Shear Bond Strength (MPa) |

| 0.5 hours | 5.8 ± 2.4 |

| 24 hours | 7.1 ± 3.3 |

Experimental Protocols for Stability Assessment

Detailed and standardized experimental protocols are essential for accurately evaluating the shelf life and stability of this compound adhesive.

Accelerated Aging Study

This protocol is designed to simulate the effects of long-term storage in a shorter timeframe.

Methodology:

-

Place sealed applicators of the this compound adhesive in an oven maintained at 80°C.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 days). A 12-day period at 80°C is often considered equivalent to a 2-year shelf life.

-

Allow the samples to equilibrate to room temperature before testing.

-

Evaluate the adhesive for changes in physical and performance characteristics, including:

-

Appearance: Note any changes in color or clarity.

-

Viscosity: Measure using a Brookfield viscometer according to ASTM D1084.

-

Setting Time: Determine as per the protocol in section 3.4.

-

Bond Strength: Test as described in section 3.3.

-

Viscosity Measurement

Viscosity is a critical parameter for assessing the stability of liquid this compound adhesive. An increase in viscosity over time indicates premature polymerization.

Methodology (based on ASTM D1084):

-

Use a calibrated Brookfield viscometer.

-

Equilibrate the adhesive sample to a controlled temperature, typically 25°C.

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range of the instrument.

-

Immerse the spindle in the adhesive to the marked level.

-

Allow the reading to stabilize before recording the viscosity in centipoise (cP).

Bond Strength Testing (Lap-Shear)

This protocol measures the adhesive strength of the this compound on a standardized substrate.

Methodology (based on ASTM F2255):

-

Substrate Preparation: Use a consistent substrate, such as Mediskin® XenoGraft or a comparable synthetic skin surrogate, for reliable results. Cut the substrate into uniform strips (e.g., 25 mm x 100 mm).

-

Specimen Assembly:

-

Create a lap-shear joint by overlapping two substrate strips by a defined area (e.g., 25 mm x 25 mm).

-

Apply a consistent amount of this compound adhesive to the overlap area.

-

Apply gentle pressure to ensure a thin, uniform bond line.

-

-

Curing: Allow the adhesive to cure for a specified period under controlled conditions (e.g., 24 hours at room temperature and 50% relative humidity).

-

Testing:

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure.

-

Record the maximum load at failure.

-

-

Calculation: Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.

Setting Time Measurement

Setting time is a crucial performance characteristic of a surgical adhesive.

Methodology (based on ASTM F2458):

-

Apply the this compound adhesive to a suitable substrate (e.g., two apposed edges of a synthetic skin model).

-

Start a timer immediately upon application.

-

Gently probe the adhesive bond at regular intervals.

-

The setting time is defined as the point at which the adhesive has polymerized sufficiently to hold the substrate edges together without external support.

Formaldehyde Release Assay

This assay quantifies the release of formaldehyde, a degradation product of this compound.

Methodology:

-

Dispense a standardized volume (e.g., 30 µL) of the this compound adhesive into a sterile tube.

-

Allow the adhesive to fully polymerize.

-

Add a defined volume (e.g., 6 mL) of phosphate-buffered saline (PBS, pH 7.4) to the tube, ensuring the polymerized adhesive is fully submerged.

-

Incubate the tube at 37°C.

-

At predetermined time points (e.g., 0, 3, 6, 24 hours, and then every few days for up to several weeks), collect an aliquot of the PBS.

-

Measure the formaldehyde concentration in the collected aliquots using a validated fluorometric detection kit according to the manufacturer's instructions.

-

Calculate the cumulative release of formaldehyde over time.

In Vivo Biocompatibility and Degradation Study

This protocol provides a framework for assessing the in vivo performance and degradation of this compound.

Methodology:

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Implantation:

-

Under anesthesia and aseptic conditions, make a subcutaneous pocket on the dorsum of the animal.

-

Implant a sterile, polymerized sample of the this compound adhesive into the pocket.

-

Close the incision.

-

-

Observation: Monitor the animals for any signs of adverse reactions at the implantation site.

-

Histological Analysis:

-

At predetermined time points (e.g., 7, 30, 90, 180, and 360 days), euthanize a subset of the animals.

-

Excise the implant and surrounding tissue.

-

Process the tissue for histological examination (e.g., hematoxylin and eosin staining).

-

Evaluate the tissue for signs of inflammation, fibrosis, and degradation of the adhesive.

-

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz, illustrate important concepts related to the stability and evaluation of this compound adhesive.

Caption: Workflow for an accelerated aging study of this compound adhesive.

Caption: Experimental workflow for the formaldehyde release assay.

Caption: Factors influencing the stability and properties of this compound adhesive.

Caption: Potential signaling pathways activated by this compound degradation products.

Conclusion

The shelf life and stability of this compound adhesive are critical determinants of its performance and safety as a medical device component. A thorough understanding of the factors that influence its stability, coupled with rigorous testing according to established protocols, is essential for manufacturers, researchers, and drug development professionals. The data and methodologies presented in this guide provide a framework for the comprehensive evaluation of this compound adhesive, ensuring its quality and reliability in clinical applications. Further research into the long-term degradation of bond strength under various storage conditions and the influence of different inhibitor concentrations would further enhance our understanding of this important biomaterial.

References

Enbucrilate: A Technical Examination of its Bacteriostatic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl-2-cyanoacrylate, is a well-established tissue adhesive primarily used for wound closure in various surgical and medical applications. Beyond its adhesive properties, a significant body of research has demonstrated its inherent antimicrobial capabilities, particularly its bacteriostatic effects. This technical guide provides an in-depth analysis of the bacteriostatic properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical device innovation.

Bacteriostatic Spectrum of this compound

This compound exhibits a selective bacteriostatic activity, with a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria.[1][2][3][4] Studies have consistently shown significant inhibition of various Gram-positive microorganisms, while the effect on Gram-negative bacteria is variable, with some species like Pseudomonas aeruginosa showing no inhibition.[5][6][7]

Quantitative Analysis of Bacteriostatic Activity

The bacteriostatic efficacy of this compound is typically quantified by measuring the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize the quantitative data from various studies.

Table 1: Inhibition Zones of this compound (n-butyl-cyanoacrylate) Against Various Bacteria

| Bacterial Species | Gram Stain | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | Gram-positive | Increased halos with polymerization | [5] |

| Streptococcus pneumoniae | Gram-positive | Increased halos with polymerization | [5] |

| Escherichia coli | Gram-negative | Inhibitory halos observed | [5][8] |

| Pseudomonas aeruginosa | Gram-negative | No inhibitory halos observed | [5][6][8] |

| Streptococcus pyogenes | Gram-positive | Inhibitory effect observed | [8] |

| Streptococcus mitis | Gram-positive | Inhibitory effect observed | [8] |

Table 2: Comparative Bacteriostatic Effects of Polymerizing vs. Pre-polymerized Cyanoacrylates

| Bacterial Species | Cyanoacrylate Type | Condition | Mean Inhibition Halo (mm) ± SD | P-value | Reference |

| Streptococcus pneumoniae | Ethyl-cyanoacrylate (EC) | Liquid (Polymerizing) | 12.0 ± 1.0 | 0.0014 | [6] |

| Solid (Pre-polymerized) | 9.0 ± 1.0 | [6] | |||

| Staphylococcus aureus | Ethyl-cyanoacrylate (EC) | Liquid (Polymerizing) | 10.5 ± 0.6 | 0.019 | [6] |

| Solid (Pre-polymerized) | 9.5 ± 0.6 | [6] | |||

| Escherichia coli | Ethyl-cyanoacrylate (EC) | Liquid (Polymerizing) | 11.0 ± 1.0 | <0.0001 | [6] |

| Solid (Pre-polymerized) | 0 | [6] | |||

| Staphylococcus aureus | n-butyl-cyanoacrylate (BC) | Liquid (Polymerizing) | 9.5 ± 0.6 | Not specified | [6] |

| Solid (Pre-polymerized) | 9.0 ± 1.0 | [6] | |||

| Streptococcus pneumoniae | n-butyl-cyanoacrylate (BC) | Liquid (Polymerizing) | 10.0 ± 1.0 | Not specified | [6] |

| Solid (Pre-polymerized) | 9.5 ± 0.6 | [6] |

Proposed Mechanism of Bacteriostatic Action

The bacteriostatic properties of this compound are not fully elucidated; however, the prevailing hypothesis centers on the byproducts of its polymerization and degradation. The process of polymerization itself appears to be a crucial factor in its antimicrobial activity.[5][6] It is suggested that the release of formaldehyde and other cytotoxic compounds during the breakdown of the cyanoacrylate polymer contributes to the inhibition of bacterial growth.[9] The higher susceptibility of Gram-positive bacteria may be attributed to the structural differences in their cell walls, which may be more permeable to these inhibitory substances.

Caption: Proposed mechanism of this compound's bacteriostatic action.

Experimental Protocols

The most common method for evaluating the bacteriostatic properties of this compound is the agar disk-diffusion assay.[5][6][9] This method provides a reproducible means of assessing the antimicrobial activity of the tissue adhesive.

Agar Disk-Diffusion Assay

Objective: To determine the bacteriostatic activity of this compound against selected bacterial strains.

Materials:

-

This compound (n-butyl-2-cyanoacrylate)

-

Sterile 6-mm filter paper discs

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates (or other suitable growth medium)[8]

-

Sterile forceps

-

Calipers for measuring inhibition zones

Procedure:

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly streak the surface of the Mueller-Hinton agar plates with the bacterial suspension to create a confluent lawn of growth.

-

Adhesive Application:

-

For Polymerizing Adhesive: Using sterile forceps, place a sterile filter paper disc onto the inoculated agar surface. Apply a standardized amount of liquid this compound directly onto the disc, allowing it to polymerize in situ.[5][6]

-

For Pre-polymerized Adhesive: Apply a standardized amount of liquid this compound to a sterile filter paper disc in a sterile environment (e.g., under a laminar flow hood) and allow it to fully polymerize (e.g., for 30 minutes) before placing it onto the inoculated agar surface.[6]

-

-

Incubation: Incubate the plates at 35-37°C for 24 hours.[5][6]

-

Data Collection: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The absence of a clear zone indicates no bacteriostatic activity.

-

(Optional) Bactericidal Activity Assessment: To differentiate between bacteriostatic and bactericidal effects, a sample from the zone of inhibition can be collected with a sterile loop and re-cultured on a fresh agar plate. The absence of growth on the new plate indicates a bactericidal effect.[6][10]

Caption: Workflow for the agar disk-diffusion assay.

Discussion and Future Directions

The available data consistently support the bacteriostatic properties of this compound, particularly against Gram-positive bacteria. The role of the polymerization process in enhancing this antimicrobial effect is a critical finding.[5][6] For drug development professionals, this intrinsic antimicrobial activity presents an added benefit for a wound closure device, potentially reducing the risk of surgical site infections.

Future research should focus on several key areas:

-

Elucidation of the precise biochemical mechanisms: A deeper understanding of the specific molecular targets of the released byproducts is needed.

-

Standardization of testing protocols: The development of standardized protocols for assessing the antimicrobial properties of tissue adhesives would allow for more direct comparison between different products.

-

In vivo studies: While in vitro studies are valuable, in vivo models are necessary to confirm the clinical relevance of these bacteriostatic effects in a physiological environment.

-

Development of enhanced formulations: There is potential to modify the formulation of cyanoacrylate adhesives to enhance their antimicrobial spectrum and efficacy.

Conclusion

This compound possesses significant bacteriostatic properties, offering a dual benefit of wound closure and antimicrobial protection. Its activity is most pronounced against Gram-positive organisms and is closely linked to the polymerization process. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other antimicrobial tissue adhesives. For researchers and developers, this compound serves as a valuable example of a biomaterial with inherent therapeutic properties that can be leveraged for improved clinical outcomes.

References

- 1. Antibacterial effect of cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-2-butylcyanoacrylate: risk of bacterial contamination with an appraisal of its antimicrobial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Experimental studies on the antimicrobial effect of several butylcyanoacrylate tissue adhesives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Antibacterial and cytotoxic effects of N-butyl-2-cyanoacrylate used as a tissue adhesive] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Acute Inflammatory Response to Enbucrilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbucrilate (n-butyl-2-cyanoacrylate) is a widely utilized tissue adhesive in various medical and surgical applications. Its efficacy is predicated on its ability to rapidly polymerize upon contact with tissue, forming a strong and flexible bond. However, as with any foreign material introduced into the body, this compound elicits an acute inflammatory response. Understanding the nuances of this biological reaction is critical for optimizing its use, developing next-generation adhesives with improved biocompatibility, and ensuring patient safety.

This technical guide provides an in-depth analysis of the acute inflammatory response to this compound. It synthesizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of biomaterials, tissue adhesives, and inflammatory processes. While significant research has been conducted, this guide also highlights areas where quantitative data is lacking, pointing to opportunities for future investigation.

Introduction to this compound and the Acute Inflammatory Response

This compound is a monomer that undergoes anionic polymerization in the presence of water or other nucleophilic substances, forming a solid polymer that adheres to tissues. The acute inflammatory response is the body's immediate and non-specific reaction to tissue injury or the presence of foreign materials. This response is characterized by the sequential recruitment of immune cells, the release of inflammatory mediators, and the initiation of processes aimed at neutralizing the foreign substance and repairing the tissue. The key cellular players in this early phase are neutrophils and macrophages.

Quantitative Analysis of the Inflammatory Response

Preclinical studies, primarily in rodent models, have provided semi-quantitative data on the cellular aspects of the acute inflammatory response to this compound. These studies typically involve the implantation of this compound and subsequent histological analysis of the surrounding tissue at various time points.

Table 1: Infiltration of Inflammatory Cells Following this compound Implantation in Rats

| Time Point | Lymphoplasma Cells (cells/HPF, median (range)) | Neutrophils (cells/HPF, median (range)) | Multinuclear Giant Cells (cells/HPF, median (range)) |

| 30 Days | 100 (70-100) | 2 (2-30) | 22 (16-34) |

| 360 Days | 30 (30-50) | 0 (0-2) | 16 (12-22) |

*HPF: High-Power Field. Data synthesized from a study on the biocompatibility of n-butyl-2-cyanoacrylate in the cervical structures of rats. While this study provides valuable data, it focuses on a later-stage chronic inflammatory response rather than the immediate acute phase.[1][2]

Note: There is a notable lack of publicly available quantitative data on the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to this compound. Furthermore, specific IC50 values from in vitro cytotoxicity assays on relevant immune cells are not widely reported.

Key Signaling Pathways in the Acute Inflammatory Response

While direct evidence linking this compound to the activation of specific signaling pathways is limited, the general mechanisms of foreign body response provide a framework for understanding the potential molecular events. The following diagram illustrates a hypothetical signaling cascade initiated by the presence of this compound.

Figure 1: Hypothetical signaling pathway of the acute inflammatory response to this compound.

Experimental Protocols

This section outlines generalized protocols for key experiments used to assess the inflammatory response to biomaterials like this compound. These should be adapted and optimized for specific experimental conditions.

In Vivo Implantation and Histological Analysis

This protocol describes a common method for evaluating the local tissue response to an implanted material.

Figure 2: Workflow for in vivo histological analysis of this compound biocompatibility.

Detailed Steps:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Implantation: A subcutaneous pocket is created, and a standardized amount of this compound is applied. A sham surgery group serves as a control.

-

Time Points: Animals are euthanized at various time points (e.g., 24 hours, 3 days, 7 days, 14 days) to assess the acute response.

-

Tissue Processing: The implant and surrounding tissue are excised, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.

-

Histological Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell identification, and Masson's Trichrome for fibrosis assessment.

-

Microscopic Analysis: Inflammatory cells (neutrophils, macrophages, lymphocytes) and giant cells are counted per high-power field (HPF). Fibrosis is often scored using a semi-quantitative scale.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a substance on cell viability.

Table 2: Protocol for MTT Cytotoxicity Assay

| Step | Procedure |

| 1. Cell Seeding | Plate murine fibroblasts (e.g., L929) or macrophages (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours to allow attachment. |

| 2. Treatment | Prepare serial dilutions of this compound extract (prepared by incubating polymerized this compound in culture medium). Replace the medium in the wells with the extract dilutions and incubate for 24-72 hours. |

| 3. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. |

| 4. Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |

| 5. Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. |

| 6. Data Analysis | Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability). |

In Vitro Cytokine Release Assay (ELISA)

This protocol measures the concentration of specific cytokines released by cells in response to a stimulus.

Figure 3: Workflow for measuring cytokine release from macrophages exposed to this compound.

Detailed Steps:

-

Cell Culture: Plate macrophages in a 24-well plate.

-

Stimulation: Treat cells with various concentrations of this compound extract or a positive control (e.g., Lipopolysaccharide - LPS).

-

Supernatant Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of cytokines in the samples.

Future Directions and Unanswered Questions

The current body of literature provides a foundational understanding of the inflammatory response to this compound. However, to advance the field of tissue adhesives and biomaterials, further research is needed to address several key questions:

-

What is the precise cytokine and chemokine profile elicited by this compound in the first 72 hours post-application? A comprehensive, quantitative analysis would provide a more detailed picture of the initial inflammatory cascade.

-

Which specific signaling pathways (e.g., NF-κB, inflammasomes, complement) are activated by this compound in immune cells, and what are the upstream recognition mechanisms? Elucidating these pathways could identify targets for modulating the inflammatory response.

-

How does the degradation of this compound over time influence the inflammatory response? Understanding the interplay between degradation products and immune cells is crucial for long-term biocompatibility.

-

What are the specific dose-dependent cytotoxic effects of this compound on primary human immune cells? This information is vital for translating preclinical findings to the clinical setting.

Conclusion

This compound elicits a predictable acute inflammatory response characterized by the infiltration of neutrophils and macrophages. While current data suggests this response is generally mild and resolves over time, a deeper, more quantitative understanding of the underlying molecular and cellular events is necessary. This technical guide has summarized the available data, provided frameworks for key experimental protocols, and highlighted critical areas for future research. By addressing the existing knowledge gaps, the scientific community can continue to innovate and improve upon this important class of medical devices.

References

Long-Term Effects of Enbucrilate Implants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of enbucrilate (n-butyl cyanoacrylate) implants, a widely used tissue adhesive in various medical applications. This compound's utility in wound closure, embolization, and other procedures is well-documented; however, a thorough understanding of its long-term biocompatibility, degradation, and interaction with host tissues is crucial for advancing its application and developing next-generation biomaterials. This document synthesizes key findings from preclinical and clinical studies, focusing on quantitative data, detailed experimental methodologies, and the underlying biological signaling pathways.

Biocompatibility and Histological Response

The long-term biocompatibility of this compound implants is characterized by a predictable foreign body response that diminishes over time. Initial inflammatory reactions are typically followed by a chronic inflammatory phase and gradual fibrosis.

Inflammatory Response